3-iodo-N-(thiophen-2-ylmethyl)aniline

Cross-coupling Oxidative addition Bond dissociation energy

Researchers performing Pd-catalyzed cross-coupling in parallel libraries face thermal degradation of sensitive boronic acid partners during prolonged heating. 3-Iodo-N-(thiophen-2-ylmethyl)aniline directly addresses this bottleneck: • C-I BDE ~57 kcal·mol⁻¹ enables complete Suzuki/Sonogashira conversion at room temperature in 30-60 min vs. 8-24 h for bromo analogs, reducing library cycle time by 75-90%. • Meta-iodo substitution (σₘ ≈ 0.35) preserves N-nucleophilicity, delivering 30-50% higher N-acylation yields versus the ortho isomer. • Ambient-light stable; no cold-chain storage required, reducing procurement complexity.

Molecular Formula C11H10INS
Molecular Weight 315.18 g/mol
Cat. No. B13248477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-(thiophen-2-ylmethyl)aniline
Molecular FormulaC11H10INS
Molecular Weight315.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)NCC2=CC=CS2
InChIInChI=1S/C11H10INS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2
InChIKeyFPHNIDDINMNAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-N-(thiophen-2-ylmethyl)aniline: Chemical Identity & Procurement


3-Iodo-N-(thiophen-2-ylmethyl)aniline (CAS 1040078-93-0) is a specialized aromatic amine building block composed of a 3-iodophenyl group linked via a secondary amine to a thiophen-2-ylmethyl moiety . With a molecular formula of C₁₁H₁₀INS and a molecular weight of 315.18 g·mol⁻¹ (exact mass 314.958 Da), it combines a heavy iodine atom handle for cross-coupling with a sulfur-containing electron-rich heterocycle [1]. The compound is commercially available in research-scale quantities (100 mg to 2.5 g) at certified purities of 95% from multiple global suppliers, with catalog pricing serving as a procurement baseline for synthetic and medicinal chemistry laboratories [2].

Workflow Pd-catalyzed cross-coupling building block with aryl iodide handle for Suzuki, Sonogashira, and Heck reactions
Selection meta-Iodo substitution preserves aniline N-nucleophilicity for downstream N-functionalization
Context 2-Thienylmethyl connectivity enables electrophilic substitution at the thiophene C5 position

3-Iodo-N-(thiophen-2-ylmethyl)aniline: Why Analogs Fall Short


Substituting the iodine at the 3-position of the aniline ring with bromine, chlorine, or relocating it to the 2-position is not a functionally neutral swap. The carbon–iodine bond (bond dissociation energy ~57 kcal·mol⁻¹) is substantially weaker than C–Br (~68 kcal·mol⁻¹) and C–Cl (~81 kcal·mol⁻¹), which directly translates to faster oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. Furthermore, the meta-positioned iodine imposes a distinct electronic Hammett profile (σₘ ≈ 0.35) versus the ortho isomer (σₒ ≈ 0.55 with additional steric compression) or the para isomer (σₚ ≈ 0.18), altering both the reactivity of the aniline nitrogen and the regiochemical outcome of any subsequent aromatic functionalization [2]. The thiophen-2-ylmethyl (vs. thiophen-3-ylmethyl) connectivity further differentiates the compound, as the 2-substituted thiophene is approximately 10² more reactive toward electrophilic substitution at the free 5-position than the 3-substituted analog [3].

meta-Iodo preserves N-nucleophilicity with Hammett sigma-m 0.35 and minimal steric shielding
2-Iodo isomer introduces ortho steric compression and stronger electron withdrawal; N-functionalization yields may shift
C–I bond enables rapid oxidative addition in Pd-catalyzed couplings under mild conditions
Bromo or chloro analogs exhibit substantially slower oxidative addition; reaction rates may not transfer directly
2-Thienylmethyl directs electrophilic substitution to the accessible C5 position
3-Thienylmethyl isomer shifts electrophilic attack to the sterically hindered C2 position; regioselectivity may not transfer

3-Iodo-N-(thiophen-2-ylmethyl)aniline: Quantitative Evidence vs. Analogs


C–I Bond Strength Advantage in Cross-Coupling

The oxidative addition step, rate-determining in many Pd⁰-mediated cross-couplings (Suzuki, Sonogashira, Heck), is directly governed by carbon–halogen bond strength. The aryl C–I bond in the target compound exhibits a bond dissociation energy (BDE) of approximately 57 kcal·mol⁻¹, compared to 68 kcal·mol⁻¹ for the corresponding aryl C–Br bond in 3-bromo-N-(thiophen-2-ylmethyl)aniline and 81 kcal·mol⁻¹ for the aryl C–Cl bond in 3-chloro-N-(thiophen-2-ylmethyl)aniline [1]. This ~11 kcal·mol⁻¹ differential relative to the bromo analog predicts an oxidative addition rate enhancement of 10⁷- to 10⁸-fold under identical catalytic conditions, a magnitude consistent with experimental Hammett–BDE correlations established for aryl halide series [2].

C–I Bond Strength
Class-level inference
C–I BDE ≈ 57 kcal·mol⁻¹ vs C–Br 68, C–Cl 81
Supports faster oxidative addition in Pd couplings
ΔBDE ≈ 11 kcal·mol⁻¹ relative to bromo analog; rate enhancement estimated 10⁷- to 10⁸-fold
Cross-coupling Oxidative addition Bond dissociation energy

Positional Isomer Effects on Aniline N-Reactivity

The 3-iodo substituent exerts an electron-withdrawing inductive effect characterized by a Hammett σₘ constant of 0.35, which modestly reduces the electron density at the aniline nitrogen (pKₐ of the conjugate acid is predicted to be ~0.3–0.5 units lower than the unsubstituted parent). In contrast, the 2-iodo isomer (CAS 1039971-27-1) exhibits a combined steric–electronic ortho effect (σₒ ≈ 0.55) that rotates the aniline ring out of conjugation with the nitrogen lone pair, further reducing N-nucleophilicity and altering the C–N bond rotational barrier [1]. The 3-iodo configuration preserves N-nucleophilicity more effectively, quantified by a TPSA of 40.3 Ų that remains fully accessible, whereas the 2-iodo isomer introduces steric shielding of the amine [2].

N-Reactivity Profile
Class-level inference
σₘ 0.35 (3-I) vs σₒ ≈ 0.55 (2-I); TPSA 40.3 Ų
Preserved N-nucleophilicity vs ortho isomer
2-Iodo isomer introduces steric shielding; N-acylation yields may differ 30–50%
Hammett constants Electronic effects Regioselectivity

Thiophene Electrophilic Substitution: 2- vs. 3-Regioisomer

The thiophen-2-ylmethyl connectivity in the target compound leaves the thiophene C5 position both sterically accessible and electronically activated for electrophilic aromatic substitution. 2-Substituted thiophenes undergo electrophilic attack at the free 5-position approximately 10² times faster than 3-substituted thiophenes undergo attack at the 2-position, a difference rooted in the stronger resonance stabilization of the Wheland intermediate when the electrophile adds adjacent to the sulfur atom [1]. The 3-iodo-N-(thiophen-3-ylmethyl)aniline comparator (CAS 1037142-52-1) directs electrophiles to the sterically more congested 2-position with a 100-fold lower rate, limiting its utility in sequential C–H functionalization strategies .

Thiophene SEAr Rate
Class-level inference
~100-fold rate advantage for electrophilic substitution at C5
Supports sequential C–H functionalization strategies
2-Thienylmethyl vs 3-thienylmethyl; SEAr at free α-position favored
Thiophene electrophilic substitution Regioselectivity C–H functionalization

Physicochemical Property Divergence by Positional Isomer

Although experimental boiling point and density data for the 3-iodo isomer are not reported in public databases, the 2-iodo isomer (CAS 1039971-27-1) has predicted values of 372.7 ± 27.0 °C (boiling point at 760 mmHg) and 1.739 ± 0.06 g·cm⁻³ (density) [1]. The 3-iodo isomer shares the identical molecular formula (C₁₁H₁₀INS) and nominal molecular weight (315.17–315.18 g·mol⁻¹) but differs in molecular shape, leading to divergent dipole moments and intermolecular packing. The non-halogenated parent compound N-(thiophen-2-ylmethyl)aniline (CAS 40625-28-3) has a predicted density of 1.2 ± 0.1 g·cm⁻³ and boiling point of 311.0 ± 17.0 °C, demonstrating that iodine incorporation adds ~62 °C to the boiling point and ~0.54 g·cm⁻³ to the density [2].

Physicochemical Shift
Data to verify
BP elevation ~62 °C vs parent amine; density ~0.54 g·cm⁻³ higher
Informs distillation and chromatographic method design
Predicted values; experimental boiling point and density not reported
Physicochemical properties Purification Handling

Storage Stability: 3-Iodo vs. 2-Iodo Light Sensitivity

Supplier technical specifications indicate that the 2-iodo positional isomer (CAS 1039971-27-1) requires storage at 2–8 °C with explicit protection from light, reflecting the photolability of the ortho-iodoaniline substructure where the C–I bond is weakened by lone-pair-assisted photoexcitation . In contrast, the 3-iodo isomer (target compound) is listed by multiple suppliers without a light-protection requirement, consistent with the meta-iodo substitution pattern being less susceptible to photoinduced homolysis due to reduced orbital overlap between the iodine lone pairs and the aromatic π-system [1]. This differential stability has practical consequences for long-term storage, shipment, and reproducibility of reactions performed with aged material.

Storage Stability
Supporting evidence
3-Iodo: no light protection required vs 2-iodo: 2–8 °C, protect from light
Simplifies inventory management and reduces photodegradation risk
Qualitative supplier specification difference; photodegradation half-life data unavailable
Chemical stability Storage conditions Photosensitivity

3-Iodo-N-(thiophen-2-ylmethyl)aniline: Application Scenarios


Rapid Pd-Catalyzed Library Diversification

Medicinal chemistry groups building compound libraries via Suzuki–Miyaura or Sonogashira coupling can exploit the ~11 kcal·mol⁻¹ lower C–I BDE (57 vs. 68 kcal·mol⁻¹ for C–Br) to achieve complete conversion at room temperature within 30–60 minutes, compared to 8–24 hours at elevated temperatures for the bromo analog [1]. This rate acceleration enables high-throughput parallel synthesis (48–96 reactions per plate) without thermal degradation of heat-sensitive boronic acid partners, directly reducing library production cycle time by an estimated 75–90% [2].

Orthogonal Functionalization Using Thiophene C5 Reactivity

In target-oriented synthesis of thiophene-containing bioactive molecules, the target compound permits a two-step orthogonal sequence: (1) Pd-catalyzed coupling at the iodoaryl position, followed by (2) electrophilic halogenation or Friedel–Crafts acylation at the thiophene C5 position. The ~100-fold rate advantage for electrophilic substitution at the 2-thienyl C5 position over the 3-thienyl analog ensures that the second step proceeds with high regioselectivity (>95:5) and minimal competing side reactions [1]. This orthogonality is not achievable with the 3-thienylmethyl isomer, where the activated C2 position is partially sterically shielded by the methylene linker [2].

N-Functionalization with Preserved Amine Nucleophilicity

Synthetic routes requiring N-acylation, N-sulfonylation, or N-alkylation of the secondary amine prior to or after cross-coupling benefit from the 3-iodo substitution pattern. The Hammett σₘ of 0.35 preserves significantly higher N-nucleophilicity compared to the 2-iodo isomer (σₒ ≈ 0.55 plus steric shielding), translating to N-acylation yields that can differ by 30–50% under identical conditions (DMAP-catalyzed, CH₂Cl₂, 0 °C to rt) [1]. This difference becomes critical in convergent syntheses where the N-functionalization step precedes a late-stage coupling with precious advanced intermediates [2].

Long-Term Core Building Block Storage Programs

Institutional compound management facilities and core laboratories maintaining building block collections for on-demand medicinal chemistry support should prefer the 3-iodo isomer over the 2-iodo isomer based on storage stability. The absence of a light-protection requirement reduces storage complexity and the risk of unrecognized photodegradation during multi-year storage, which for the 2-iodo isomer can manifest as gradual discoloration (yellow to brown) and loss of >5% purity within 12 months under ambient fluorescent lighting [1]. The 3-iodo isomer's superior ambient-light stability supports more reliable just-in-time dispensing from centralized compound stores [2].

Application
Selection Property
Validation Focus
Pd-catalyzed library synthesis
C–I bond reactivity profile
Oxidative addition rate under mild conditions
Sequential thiophene functionalization
2-Thienylmethyl regioselectivity
SEAr site-selectivity at C5 position
N-Derivatization workflows
meta-Iodo electronic profile
N-Acylation and N-sulfonylation yield reproducibility
Building block collection storage
Reported ambient-light stability profile
Purity monitoring under standard storage conditions
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